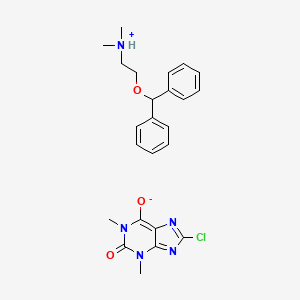
2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate is a complex organic compound that combines features of both diphenylmethoxy and purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate typically involves multiple steps:
Formation of Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with a suitable halogenating agent to form diphenylmethoxy halide.
Quaternization: The diphenylmethoxy halide is then reacted with N,N-dimethylethanolamine to form the quaternary ammonium compound.
Purine Derivative Formation: The final step involves the reaction of the quaternary ammonium compound with 8-chloro-1,3-dimethylxanthine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions may target the diphenylmethoxy group.
Substitution: Both the diphenylmethoxy and purine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug or drug precursor due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use in the synthesis of other complex organic compounds.
Pharmaceutical Industry:
Wirkmechanismus
The mechanism of action of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate would depend on its specific applications. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Shares the diphenylmethoxy group.
Caffeine: Shares the purine structure.
Theophylline: Another purine derivative with similar properties.
Uniqueness
The uniqueness of 2-benzhydryloxyethyl(dimethyl)ammonium; 8-chloro-1,3-dimethyl-2-oxo-purin-6-olate lies in its combination of structural features from both diphenylmethoxy and purine derivatives, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C24H28ClN5O3 |
|---|---|
Molekulargewicht |
470 g/mol |
IUPAC-Name |
2-benzhydryloxyethyl(dimethyl)azanium;8-chloro-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;13H,1-2H3 |
InChI-Schlüssel |
KKRAMGIVRBZVCD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















